molecular formula C15H15ClN4 B6077027 2-(4-chlorophenyl)-N,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine

2-(4-chlorophenyl)-N,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B6077027
M. Wt: 286.76 g/mol
InChI Key: WZOJNRULWXSRQN-UHFFFAOYSA-N
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Description

The compound “2-(4-chlorophenyl)-N,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine” belongs to the class of organic compounds known as aminopyrimidines and derivatives . These are organic compounds containing an amino group attached to a pyrimidine ring. Pyrimidine is a 6-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions .


Synthesis Analysis

The synthesis of pyrimidine derivatives often involves multi-step reactions. For instance, the Gould–Jacobs reaction is commonly used in the synthesis of pyrido[2,3-d]pyrimidin-5-ones . This reaction involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester followed by cyclization .


Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be quite complex, with various substituents attached to the pyrimidine ring. The structure of the compound can be analyzed using various spectral techniques, including TEM, BET, XRD, FT-IR, SEM, and EDX .


Chemical Reactions Analysis

The chemical reactions involving pyrimidine derivatives can be quite diverse, depending on the specific substituents present on the pyrimidine ring. For example, the reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux in xylene followed by the addition of a base affords pyrimidino[4,5-d][1,3]oxazines .

Safety and Hazards

The safety and hazards associated with pyrimidine derivatives depend on their specific structure and properties. Some pyrimidine derivatives may have cytotoxic activities , indicating potential hazards if not handled properly.

Future Directions

The study of pyrimidine derivatives is a rapidly growing area of organic synthesis, with potential applications in various fields, including medicinal chemistry . Future research directions may include the design and synthesis of new pyrimidine derivatives with enhanced biological activities and improved safety profiles.

Biochemical Analysis

Biochemical Properties

2-(4-chlorophenyl)-N,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with cyclin-dependent kinase 2 (CDK2), where it acts as an inhibitor . This interaction is crucial for its anticancer properties, as CDK2 is involved in cell cycle regulation. The compound binds to the active site of CDK2, inhibiting its activity and thereby preventing the proliferation of cancer cells .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Specifically, the compound has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway . It also affects the expression of genes involved in cell cycle regulation, leading to cell cycle arrest at the G1 phase . Additionally, it alters cellular metabolism by inhibiting key metabolic enzymes, thereby reducing the energy supply required for cell proliferation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of CDK2, forming hydrogen bonds and hydrophobic interactions that stabilize the inhibitor-enzyme complex . This binding prevents the phosphorylation of CDK2 substrates, leading to cell cycle arrest . The compound also inhibits other kinases involved in cell signaling pathways, further contributing to its anticancer effects . Additionally, it modulates gene expression by interacting with transcription factors and altering their activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term studies have shown that its effects on cellular function are sustained, with continued inhibition of cell proliferation and induction of apoptosis . Some degradation products may form over time, which could potentially alter its biological activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These adverse effects are likely due to the accumulation of the compound and its metabolites in the liver and kidneys . Threshold effects have also been noted, with a minimum effective dose required to achieve significant anticancer activity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels . The compound also influences the metabolism of other drugs by inhibiting or inducing cytochrome P450 enzymes, potentially leading to drug-drug interactions .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and distribution . The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys . Its localization and accumulation are influenced by factors such as tissue perfusion, binding affinity to transporters, and the presence of binding proteins .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with its target enzymes and proteins . Targeting signals and post-translational modifications may direct the compound to specific compartments or organelles, enhancing its efficacy . For instance, phosphorylation or acetylation of the compound could influence its subcellular distribution and activity .

Properties

IUPAC Name

2-(4-chlorophenyl)-N,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN4/c1-9-8-13(17-3)20-15(18-9)10(2)14(19-20)11-4-6-12(16)7-5-11/h4-8,17H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZOJNRULWXSRQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)NC)C3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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